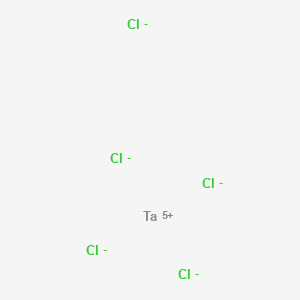
Einecs 254-460-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 254-460-4, also known as tantalum pentachloride, is an inorganic compound with the chemical formula TaCl₅. It appears as a white powder and is commonly used as a starting material in tantalum chemistry. This compound is known for its high reactivity and is often utilized in various chemical reactions and industrial applications .
Synthetic Routes and Reaction Conditions:
Reaction with Chlorine Gas: One common method to synthesize tantalum chloride involves reacting powdered metallic tantalum with chlorine gas at temperatures between 170 and 250°C.
Reaction with Hydrochloric Acid: Another method involves reacting tantalum with hydrochloric acid at 400°C.
Reaction with Thionyl Chloride: Tantalum pentoxide can be reacted with thionyl chloride at 240°C to produce tantalum chloride.
Industrial Production Methods:
Types of Reactions:
Substitution: this compound can undergo chloride displacement reactions.
Adduct Formation: It forms stable complexes with ethers and reacts with tertiary amines to give crystalline adducts.
Common Reagents and Conditions:
Triphenylphosphine Oxide: Used in chloride displacement reactions at room temperature.
Tertiary Amines: React with tantalum chloride to form crystalline adducts.
Major Products:
Tantalum Oxychloride (TaOCl₃): Formed through hydrolysis.
Tantalum Pentoxide (Ta₂O₅): Formed as a final product of hydrolysis.
Aplicaciones Científicas De Investigación
Einecs 254-460-4 has a wide range of applications in scientific research:
Biology and Medicine: While specific biological applications are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mecanismo De Acción
Einecs 254-460-4 exerts its effects primarily through its strong electrophilic nature. It behaves like a Friedel-Crafts catalyst, similar to aluminum chloride, and forms adducts with a variety of Lewis bases . The molecular targets and pathways involved include the formation of stable complexes with ethers and the displacement of chloride ligands by other nucleophiles .
Comparación Con Compuestos Similares
Tantalum (III) Chloride (TaCl₃): Formed by reducing tantalum pentachloride with tantalum metal.
Tantalum (IV) Chloride (TaCl₄): Another lower oxidation state chloride of tantalum.
Niobium (V) Chloride (NbCl₅): Chemically similar to tantalum chloride due to the close relationship between tantalum and niobium.
Uniqueness:
- Einecs 254-460-4 is unique in its high reactivity and ability to form stable complexes with a wide range of ligands. Its strong electrophilic nature makes it a valuable catalyst in various chemical reactions .
Propiedades
Número CAS |
39455-50-0 |
|---|---|
Fórmula molecular |
Cl5Ta |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
tantalum(5+);pentachloride |
InChI |
InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 |
Clave InChI |
OEIMLTQPLAGXMX-UHFFFAOYSA-I |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ta+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















